molecular formula C12H15N3O3 B7932777 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide

Cat. No.: B7932777
M. Wt: 249.27 g/mol
InChI Key: PSKLVXRJYBIKFM-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide (CAS: Not explicitly provided; molecular formula: C₁₂H₁₄N₃O₃; molecular weight: 248.26 g/mol) is a substituted acetamide derivative featuring a cyclopropyl group and a 4-nitrobenzyl substituent on the acetamide nitrogen. Limited direct data on its biological activity are available, as it is listed as a discontinued product in commercial catalogs .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKLVXRJYBIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride to form N-cyclopropyl-N-(4-nitrobenzyl)amine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-N-cyclopropyl-N-(4-aminobenzyl)-acetamide.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The cyclopropyl group may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • In contrast, nitrofuran derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) exhibit carcinogenicity linked to nitroreduction and DNA adduct formation .
  • Methoxy Group (4-methoxybenzyl): The methoxy-substituted analog (C₁₃H₁₈N₂O₂) has an electron-donating group, likely reducing electrophilicity and oxidative stress compared to the nitro derivative. No carcinogenic data are reported for this compound .
  • Chlorobenzyl and Allyl Groups : The 4-chlorobenzyl derivative (C₂₁H₂₃ClN₂O₃) highlights halogen substituents' role in modulating lipophilicity and binding affinity, though its biological activity remains uncharacterized .

Pharmacological Potential

  • Anti-inflammatory Analogs: 2-Substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides demonstrate moderate anti-inflammatory activity, with ethylamino substituents enhancing efficacy compared to diclofenac .
  • Carcinogenicity Considerations: While nitrofuran derivatives (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide) are potent carcinogens , structural distinctions (benzyl vs. furyl-thiazolyl scaffolds) likely mitigate similar risks in the target compound.

Biological Activity

2-Amino-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features an acetamide structure with a cyclopropyl group and a nitro-substituted benzyl moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and function.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for various cellular processes.
  • Gene Expression Alteration : The compound may affect gene expression related to cell growth and differentiation, contributing to its therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits significant biological activity in several areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.
  • Anticancer Potential : The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. Its structural similarities with known anticancer agents suggest it may inhibit tumor growth through similar mechanisms.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study examining the antimicrobial effects of similar compounds reported moderate activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, the structural analogs showed MIC values ranging from 4.69 to 77.38 µM against various strains, indicating potential for further investigation .
  • Anticancer Research :
    • Research involving benzylamine derivatives has shown promise in prostate cancer therapeutics, with compounds exhibiting IC50 values as low as 460 nM. This suggests that modifications to the benzylamine template could yield potent inhibitors relevant to cancer treatment .
  • Mechanistic Insights :
    • Studies on similar compounds have demonstrated their ability to inhibit specific metabolic enzymes and modulate receptor activities, leading to altered cellular responses. This mechanistic understanding provides a framework for exploring the biological effects of this compound .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerate (pending MIC)Potential (IC50 TBD)Enzyme inhibition, receptor modulation
2-Amino-N-isopropyl-N-(4-nitro-benzyl)-acetamideModerateSignificantSimilar mechanisms as above
N-(2-Chloro-5-fluorobenzyl)-N-cyclopropyl-glycinamideLowModerateVaries based on structural modifications

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